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Introduction
HSP70/SIRT2-IN-1 is a dual-target inhibitor of Heat Shock Protein 70 (HSP70) and Sirtuin 2

(SIRT2), demonstrating potential as an anti-tumor agent.[1] HSP70 is a molecular chaperone

frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell survival,

inhibiting apoptosis, and conferring resistance to therapy.[2][3] SIRT2, a NAD+-dependent

deacetylase, is implicated in various cellular processes, including cell cycle regulation, and its

role in cancer is context-dependent, acting as either a tumor promoter or suppressor.[4] The

dual inhibition of these two key proteins presents a promising strategy for cancer therapy.

Recent studies have elucidated a direct interaction between the HSP70 family member,

HSC70, and SIRT2. SIRT2 can deacetylate HSC70, a post-translational modification that

modulates its function in chaperone-mediated autophagy (CMA), a selective process for protein

degradation.[5][6] Disruption of the HSP70-SIRT2 interaction has been shown to induce

apoptosis and mitophagy in cancer cells.[7] These application notes provide detailed protocols

for the use of HSP70/SIRT2-IN-1 in cell culture experiments to investigate its biological effects.
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Compound Target IC50
HSP70
Inhibition (%)

Reference

HSP70/SIRT2-

IN-1 (Compound

2a)

SIRT2 17.3 ± 2.0 µM Not Specified [1]

HSP70/SIRT2-

IN-2 (Compound

1a)

SIRT2 45.1 ± 5.0 µM Not Specified [8]

Compound 7a

(Thiazole-based

dual inhibitor)

SIRT2 19.9 µM 47%

Signaling Pathways and Experimental Workflow
HSP70-SIRT2 Interaction and Downstream Effects
The following diagram illustrates the signaling pathway involving the deacetylation of HSC70 (a

member of the HSP70 family) by SIRT2 and the potential consequences of inhibiting this

interaction with HSP70/SIRT2-IN-1. Inhibition of SIRT2 leads to hyperacetylation of HSC70,

which can impair chaperone-mediated autophagy and may also promote apoptosis through

various downstream pathways.
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Caption: HSP70-SIRT2 signaling pathway and the effect of HSP70/SIRT2-IN-1.

General Experimental Workflow for Evaluating
HSP70/SIRT2-IN-1
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This workflow outlines the key steps for characterizing the effects of HSP70/SIRT2-IN-1 in a

cell culture model.
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Caption: Experimental workflow for the cellular characterization of HSP70/SIRT2-IN-1.

Experimental Protocols
Preparation of Stock Solutions
Materials:

HSP70/SIRT2-IN-1 powder
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Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Procedure:

Calculation: Determine the mass of HSP70/SIRT2-IN-1 required to prepare a stock solution

of a desired concentration (e.g., 10 mM).

Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) *

1000

Reconstitution: Under sterile conditions, add the calculated volume of DMSO to the vial

containing the HSP70/SIRT2-IN-1 powder.

Dissolution: Vortex or gently sonicate the solution to ensure the compound is completely

dissolved.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid

repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of HSP70/SIRT2-IN-1 on cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

HSP70/SIRT2-IN-1 stock solution

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

Treatment: Prepare serial dilutions of HSP70/SIRT2-IN-1 in complete medium from the stock

solution. Remove the medium from the wells and add 100 µL of the diluted compound

solutions. Include a vehicle control (medium with the same concentration of DMSO as the

highest inhibitor concentration).

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the GI50 (concentration for 50% of maximal inhibition of cell

proliferation).

Western Blot Analysis
This protocol is to analyze the expression levels of HSP70, acetylated tubulin (a SIRT2

substrate), and apoptosis-related proteins.

Materials:

Treated and untreated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-HSP70, anti-acetyl-α-tubulin, anti-cleaved PARP, anti-cleaved

Caspase-3, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for

15 minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5 minutes.

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer

them to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using a

chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
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This protocol is to verify the interaction between HSP70 and SIRT2 and to assess if

HSP70/SIRT2-IN-1 disrupts this interaction.

Materials:

Treated and untreated cell lysates

Co-IP lysis buffer (non-denaturing)

Primary antibody for immunoprecipitation (e.g., anti-SIRT2 or anti-HSP70)

Protein A/G magnetic beads

Wash buffer

Elution buffer

Western blot reagents

Procedure:

Cell Lysis: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at

4°C with gentle rotation.

Bead Binding: Add protein A/G beads and incubate for another 2-4 hours at 4°C.

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specific binding proteins.

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in

Laemmli sample buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies

against the interacting partners (e.g., blot for HSP70 after IP with anti-SIRT2).
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HSP70 ATPase Activity Assay
This assay measures the effect of HSP70/SIRT2-IN-1 on the ATPase activity of HSP70, which

is essential for its chaperone function.

Materials:

Recombinant human HSP70 protein

HSP70 assay buffer

ATP

Malachite green reagent or a commercial ADP-Glo™ assay kit

HSP70/SIRT2-IN-1

96-well plate

Procedure (using a Malachite Green-based method):

Reaction Setup: In a 96-well plate, add HSP70 assay buffer, recombinant HSP70 protein,

and serial dilutions of HSP70/SIRT2-IN-1.

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor

to bind to the enzyme.

Initiation: Initiate the reaction by adding ATP to each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Detection: Stop the reaction and measure the amount of inorganic phosphate released using

a malachite green reagent. Read the absorbance at the appropriate wavelength (e.g., 620

nm).

Data Analysis: Calculate the percentage of HSP70 ATPase activity inhibition for each

concentration of the inhibitor and determine the IC50 value.
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Chaperone-Mediated Autophagy (CMA) Assay
This protocol provides a method to assess the impact of HSP70/SIRT2-IN-1 on CMA activity by

monitoring the degradation of a CMA reporter protein.

Materials:

Cells stably expressing a CMA reporter (e.g., KFERQ-PS-CFP2)

Complete and serum-free media

HSP70/SIRT2-IN-1

Lysosomal inhibitors (e.g., ammonium chloride and leupeptin)

Fluorescence microscope or plate reader

Procedure:

Cell Culture and Treatment: Culture the CMA reporter cell line to confluence. Induce CMA by

serum starvation and treat the cells with different concentrations of HSP70/SIRT2-IN-1.

Include control groups with and without lysosomal inhibitors.

Incubation: Incubate the cells for the desired time (e.g., 12-24 hours).

Fluorescence Measurement: Measure the fluorescence of the reporter protein. A decrease in

fluorescence indicates degradation of the reporter via CMA.

Data Analysis: Quantify the changes in fluorescence in the treated cells compared to the

controls. Inhibition of CMA by HSP70/SIRT2-IN-1 would result in a smaller decrease in

fluorescence compared to the untreated, serum-starved cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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